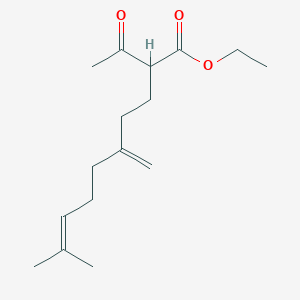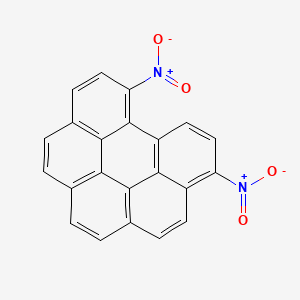
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-benzylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-benzylglycinamide is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications This compound is composed of a sequence of amino acids, including tyrosine, alanine, phenylalanine, and glycine, with a benzyl group attached to the glycine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-D-alanyl-L-phenylalanyl-N-benzylglycinamide typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the first amino acid to a solid resin support. Subsequent amino acids are then sequentially added through a series of coupling and deprotection steps. The benzyl group is introduced at the glycine residue during the synthesis process. The final product is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure consistency. The use of high-quality reagents and optimized reaction conditions is crucial to achieving high yields and purity. Industrial production also involves rigorous quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-benzylglycinamide can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid residues.
Substitution: Substitution reactions can occur at the benzyl group or other reactive sites within the peptide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. Reactions are typically carried out under mild conditions to prevent degradation of the peptide.
Reduction: Reducing agents such as sodium borohydride or dithiothreitol (DTT) are used under controlled conditions to achieve selective reduction.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction of peptide bonds can result in smaller peptide fragments.
Scientific Research Applications
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-benzylglycinamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of novel biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Tyrosyl-D-alanyl-L-phenylalanyl-N-benzylglycinamide involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide sequence and the presence of the benzyl group contribute to its binding affinity and specificity. Upon binding to its target, the compound can modulate signaling pathways or enzymatic activity, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-benzylglycinamide can be compared to other similar peptide compounds, such as:
L-Tyrosyl-D-alanylglycyl-D-phenylalanyl-L-methionine:
L-Phenylalanyl-L-phenylalanine: A dipeptide with distinct structural and functional properties.
Modified phenylalanines and tyrosines: Peptides incorporating modified amino acids, such as fluoro- or hydroxyl-substituted phenylalanines and tyrosines, which exhibit diverse physiological and pharmaceutical activities.
Properties
CAS No. |
83579-03-7 |
|---|---|
Molecular Formula |
C30H35N5O5 |
Molecular Weight |
545.6 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2R)-1-[[(2S)-1-[[2-(benzylamino)-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C30H35N5O5/c1-20(34-29(39)25(31)16-22-12-14-24(36)15-13-22)28(38)35-26(17-21-8-4-2-5-9-21)30(40)33-19-27(37)32-18-23-10-6-3-7-11-23/h2-15,20,25-26,36H,16-19,31H2,1H3,(H,32,37)(H,33,40)(H,34,39)(H,35,38)/t20-,25+,26+/m1/s1 |
InChI Key |
HSQWZVIZKHMUQW-BQQUOAEZSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-Ethyl-1-(4-fluorophenyl)but-1-en-1-yl]phenyl acetate](/img/structure/B14418762.png)
![1,4-Diazabicyclo[2.2.2]octane;trichloroplatinum](/img/structure/B14418764.png)
![2-[2-(Methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid](/img/structure/B14418770.png)
![2,5,11-Trimethyl-9,10-dioxo-9,10-dihydro-6H-pyrido[4,3-b]carbazol-2-ium](/img/structure/B14418777.png)
![N-[Amino-(dimethyl-tert-butyl-silyl)oxy-phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14418778.png)
![2-[(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethanol](/img/structure/B14418782.png)
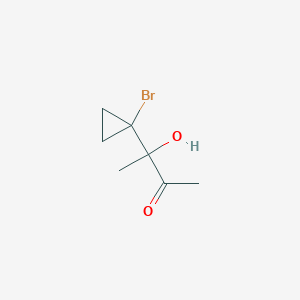
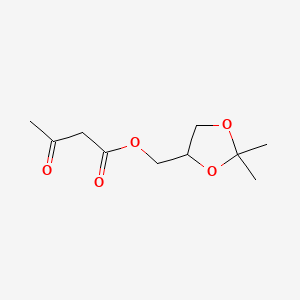
![N-[(3-Bromophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B14418791.png)
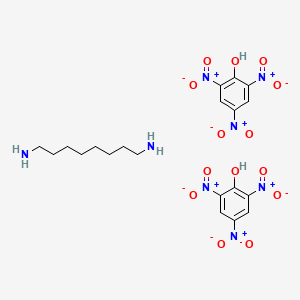
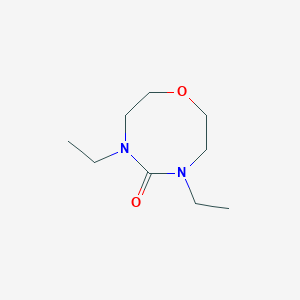
![6,8-Dimethyl-2-oxa-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B14418809.png)
